REACTION_CXSMILES
|
C([O:4][C:5]1[C:10]([CH3:11])=[CH:9][CH:8]=[CH:7][C:6]=1[CH:12]1[CH2:14][CH2:13]1)(=O)C.[OH-].[Na+]>CO>[CH:12]1([C:6]2[CH:7]=[CH:8][CH:9]=[C:10]([CH3:11])[C:5]=2[OH:4])[CH2:14][CH2:13]1 |f:1.2|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A magnetic stirrer bar was attached to a 1 L round bottom flask
|
Type
|
CUSTOM
|
Details
|
After most of methanol was removed by concentration
|
Type
|
TEMPERATURE
|
Details
|
the obtained mixture was cooled in ice-water
|
Type
|
ADDITION
|
Details
|
water (500 ml) and 4M hydrochloric acid (120 ml) were added
|
Type
|
STIRRING
|
Details
|
by stirring of the mixture
|
Type
|
EXTRACTION
|
Details
|
This was extracted with a 10% ethyl acetate-90% hexane (V/V) solvent mixture (3×200 ml)
|
Type
|
WASH
|
Details
|
successively washed with water (3×200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by drying with anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
After the solid was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=C(C(=CC=C1)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |